molecular formula C11H12N2O B12605672 N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide

Cat. No.: B12605672
M. Wt: 188.23 g/mol
InChI Key: SRWFZJWOAJZLRU-UHFFFAOYSA-N
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Description

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide is a chemical compound with the molecular formula C11H12N2O It is characterized by the presence of an ethynyl group attached to a pyridine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide typically involves the reaction of 6-ethynyl-2-pyridine with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetamide, facilitating the nucleophilic attack on the pyridine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ethynyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Conversion to a piperidine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Ethynyl-2-pyridinyl)acetamide
  • 2-(6-Ethynylpyridin-2-yl)acetamide

Uniqueness

N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide is unique due to the presence of both an ethynyl group and an acetamide group attached to the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[2-(6-ethynylpyridin-2-yl)ethyl]acetamide

InChI

InChI=1S/C11H12N2O/c1-3-10-5-4-6-11(13-10)7-8-12-9(2)14/h1,4-6H,7-8H2,2H3,(H,12,14)

InChI Key

SRWFZJWOAJZLRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC(=CC=C1)C#C

Origin of Product

United States

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